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Compound of Interest
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Cat. No.: B1683617 Get Quote

Disclaimer: Scientific literature extensively details the pharmacological properties of yohimbine,

the parent compound of yohimbic acid. However, specific research and quantitative data on

yohimbic acid hydrate are notably scarce. This guide provides a comprehensive overview of

the pharmacological properties of yohimbine. While yohimbic acid, as a demethylated

derivative, may share some pharmacological characteristics with yohimbine, the information

presented here should be considered as a proxy and for inferential purposes. Direct

experimental validation of the pharmacological profile of yohimbic acid hydrate is required.

Core Pharmacological Properties of Yohimbine
Yohimbine is a naturally occurring indole alkaloid primarily sourced from the bark of the

Pausinystalia yohimbe tree.[1] It is well-characterized as a selective antagonist of α2-

adrenergic receptors.[2][3] This antagonism is the primary mechanism underlying many of its

physiological effects.

Mechanism of Action
Yohimbine's principal mechanism of action is the blockade of presynaptic α2-adrenergic

receptors.[2][3][4] These receptors are part of a negative feedback loop that regulates the

release of norepinephrine (noradrenaline) from sympathetic neurons. By inhibiting these

receptors, yohimbine prevents the feedback inhibition, leading to an increased release of
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norepinephrine into the synaptic cleft.[2][3] This results in heightened sympathetic nervous

system activity, leading to effects such as increased heart rate and blood pressure.[5]

Beyond its primary target, yohimbine also exhibits affinity for other receptors, including α1-

adrenergic, serotonin (5-HT), and dopamine receptors, though with lower potency.[1][2][3][6] Its

interaction with these other receptor systems contributes to its complex pharmacological

profile.

Receptor Binding Affinity
The following table summarizes the reported binding affinities of yohimbine for various

receptors.

Receptor Subtype
Binding Affinity
(Kd, nM)

Species Reference

α2A-Adrenergic 1.4 Human [2]

α2B-Adrenergic 7.1 Human [2]

α2C-Adrenergic 0.88 Human [2]

5-HT1A 74 Rat [7]

Note: Lower Kd values indicate higher binding affinity.

Pharmacokinetics
Yohimbine is rapidly absorbed after oral administration, with bioavailability showing high

variability, ranging from 7% to 87% (mean 33%).[4] The elimination half-life is relatively short,

approximately 0.25 to 2.5 hours.[1]

Key Signaling Pathways
The primary signaling pathway affected by yohimbine is the adrenergic signaling cascade due

to its antagonism of α2-adrenergic receptors.
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Yohimbine's antagonism of presynaptic α2-adrenergic receptors.

Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research.

Below is a representative protocol for assessing the α2-adrenoceptor antagonist activity of a

compound like yohimbine.

Radioligand Binding Assay for α2-Adrenergic Receptor
Affinity
This experiment determines the binding affinity of a test compound to α2-adrenergic receptors.
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Workflow for a radioligand binding assay.

Conclusion and Future Directions
Yohimbine exhibits a well-defined pharmacological profile, primarily acting as an α2-adrenergic

receptor antagonist. This mechanism leads to a range of physiological effects stemming from

increased sympathetic outflow. While this provides a strong basis for inferring the potential
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properties of its derivative, yohimbic acid hydrate, it is imperative that future research

endeavors focus on characterizing the specific pharmacological properties of yohimbic acid
hydrate. Such studies would need to include receptor binding assays, functional assays, and

in vivo studies to establish its unique mechanism of action, potency, and potential therapeutic

applications. Without such dedicated research, the pharmacological profile of yohimbic acid
hydrate remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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